molecular formula C10H10BrN3OS B2556021 1-(4-Bromobenzo[d]thiazol-2-yl)-3-ethylurea CAS No. 1219911-97-3

1-(4-Bromobenzo[d]thiazol-2-yl)-3-ethylurea

Cat. No.: B2556021
CAS No.: 1219911-97-3
M. Wt: 300.17
InChI Key: RCYKCJOQVNZAJM-UHFFFAOYSA-N
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Description

1-(4-Bromobenzo[d]thiazol-2-yl)-3-ethylurea is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the thiazole ring, which can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Cellular Effects

Thiazole derivatives have been shown to have diverse effects on various types of cells and cellular processes . For instance, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .

Molecular Mechanism

The reaction mechanism of thiazole compounds often involves the nucleophilic attack of the thioamide sulfur atom on the alpha carbon of the alpha-halocarbonyl, with the formation of an intermediate by subsequent dehydration to the corresponding thiazole .

Temporal Effects in Laboratory Settings

It is known that thiazole derivatives can have varying effects over time in laboratory settings .

Dosage Effects in Animal Models

The effects of 1-(4-Bromobenzo[d]thiazol-2-yl)-3-ethylurea at different dosages in animal models have not been reported. Thiazole derivatives have been shown to exhibit different effects at varying dosages in animal models .

Metabolic Pathways

Thiazole derivatives are known to be involved in various metabolic pathways .

Transport and Distribution

Thiazole derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Thiazole derivatives are known to be localized in various subcellular compartments .

Preparation Methods

The synthesis of 1-(4-Bromobenzo[d]thiazol-2-yl)-3-ethylurea typically involves the reaction of 4-bromobenzo[d]thiazole with ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Comparison with Similar Compounds

Properties

IUPAC Name

1-(4-bromo-1,3-benzothiazol-2-yl)-3-ethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3OS/c1-2-12-9(15)14-10-13-8-6(11)4-3-5-7(8)16-10/h3-5H,2H2,1H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYKCJOQVNZAJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=NC2=C(S1)C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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